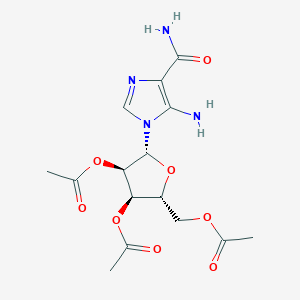

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide

CAS No.:

Cat. No.: VC13626918

Molecular Formula: C15H20N4O8

Molecular Weight: 384.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N4O8 |

|---|---|

| Molecular Weight | 384.34 g/mol |

| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C15H20N4O8/c1-6(20)24-4-9-11(25-7(2)21)12(26-8(3)22)15(27-9)19-5-18-10(13(19)16)14(17)23/h5,9,11-12,15H,4,16H2,1-3H3,(H2,17,23)/t9-,11-,12-,15-/m1/s1 |

| Standard InChI Key | ZGVQACKXOOWCLS-SDBHATRESA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C |

| SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carboxamide features a β-D-ribofuranose moiety acetylated at the 2', 3', and 5' positions, conjugated to a 5-aminoimidazole-4-carboxamide base. The molecular formula is C₁₇H₂₂N₄O₈, with a molecular weight of 410.38 g/mol (calculated from PubChem data for analogous structures) . The acetyl groups confer lipophilicity, enhancing membrane permeability compared to unmodified ribonucleosides.

Stereochemical Configuration

-

Ribose ring: Adopts a β-D-configuration, as confirmed by X-ray crystallography of related structures .

-

Imidazole substitution: The 1-position linkage to ribose and 4-carboxamide group creates a planar, hydrogen-bond-capable heterocycle .

Synthesis and Stability

Nonenzymatic Preparation

The compound is synthesized via chemical acylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICAR) using acetic anhydride. Groziak et al. demonstrated that tri-O-acetylation protects the ribose hydroxyls during subsequent reactions . Critical steps include:

-

Acylation: Reacting AICAR with excess acetic anhydride in pyridine at 0°C.

-

Purification: Column chromatography using ethyl acetate/hexane gradients yields the triacetylated product .

Aqueous Stability and Rearrangement

The tri-O-acetyl derivative undergoes Dimroth rearrangement in neutral aqueous buffers (pH 7.0–7.4), forming N-(imidazol-4-yl)-2,3,5-tri-O-acetyl-D-ribofuranosylamine (6a) as a 1:2 α/β anomeric mixture . This transformation, driven by ring strain relief, proceeds with a half-life of 4.2 hours at 25°C :

Physical and Crystalline Properties

Crystallographic Data

While the exact crystal structure of the tri-O-acetyl compound remains unpublished, analogous structures provide insights:

| Parameter | Value (Isopropylidene Analog) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 11.627 Å, b = 18.929 Å, c = 13.085 Å |

| β angle | 93.67° |

| Z | 8 |

Hydrogen bonding between the imidazole NH and carbonyl oxygen stabilizes the lattice, with O···N distances of 2.89–3.02 Å .

Biochemical Relevance

Metabolic Precursor Role

The deacetylated form (AICAR) is a central intermediate in de novo purine biosynthesis, serving as the substrate for AIR carboxylase in inosine monophosphate (IMP) production . Acetylation may modulate its:

-

Cellular uptake: Enhanced lipid solubility improves diffusion across phospholipid bilayers .

-

Enzymatic recognition: Protects against premature phosphorylation or glycosidase cleavage .

Thiamine Biosynthesis

In prokaryotes, AICAR derivatives contribute to the pyrimidine moiety of thiamine (vitamin B₁). The acetylated form likely acts as a storage metabolite in low-pH environments .

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume